2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YNT-185 is a nonpeptide, selective agonist of the orexin type-2 receptor (OX2R). It has demonstrated significant potential in the treatment of narcolepsy and cataplexy by ameliorating symptoms in mouse models . The compound has an EC50 value of 0.028 micromolar for OX2R and 2.75 micromolar for OX1R .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YNT-185 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route is proprietary, but it generally involves the following steps:
Formation of the core structure: This involves the synthesis of a biphenyl core through a series of coupling reactions.
Functionalization: The core structure is then functionalized with various substituents, including dimethylamino and methoxy groups.
Final assembly: The final product is obtained by coupling the functionalized core with a sulfonamide group.
Industrial Production Methods
Industrial production of YNT-185 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
YNT-185 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
YNT-185 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the orexin receptor system and its role in various physiological processes.
Biology: The compound is used to investigate the biological functions of orexin receptors, particularly in the context of sleep and wakefulness.
Medicine: YNT-185 has shown promise in the treatment of narcolepsy and cataplexy, making it a potential therapeutic agent for these conditions.
Mechanism of Action
YNT-185 exerts its effects by selectively binding to and activating the orexin type-2 receptor (OX2R). This activation leads to the depolarization of OX2R-expressing histaminergic neurons in the brain, which in turn increases wakefulness and suppresses cataplexy-like symptoms . The compound’s high selectivity for OX2R over OX1R is a key factor in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Almorexant: A dual orexin receptor antagonist with a different mechanism of action.
SB-334867: A selective orexin-1 receptor antagonist.
Seltorexant: A high-affinity and selective orexin-2 receptor antagonist.
Uniqueness
YNT-185 is unique in its high selectivity for the orexin type-2 receptor and its ability to ameliorate narcolepsy-cataplexy symptoms in mouse models. Unlike other compounds that act as antagonists, YNT-185 functions as an agonist, making it a valuable tool for studying the orexin receptor system and developing new therapeutic agents .
Properties
Molecular Formula |
C33H37N5O5S |
---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide |
InChI |
InChI=1S/C33H37N5O5S/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39) |
InChI Key |
BXJSAMKIFDDLGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.